molecular formula C19H18N4O2 B2871552 2-phenethyl-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione CAS No. 941887-43-0

2-phenethyl-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione

Cat. No.: B2871552
CAS No.: 941887-43-0
M. Wt: 334.379
InChI Key: GJKGCLILWOHMFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Techniques like NMR spectroscopy, IR spectroscopy, and X-ray crystallography could be used to determine the structure .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups. For example, the presence of the carbonyl groups could increase its polarity, potentially making it more soluble in polar solvents. The aromatic rings could contribute to its UV/Vis absorption spectrum .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound is involved in the synthesis of highly functionalized tetrahydropyridines, which have potential biological activity. Such syntheses typically involve reactions with azadienophiles like 4phenyl-1,2,4-triazoline-3,5-dione and phthalazine-1,4-dione (Wasilewska et al., 2011).
  • It's used in the regioselective synthesis of 7,8-dihydroimidazo[5,1-c][1,2,4]triazine-3,6(2H,4H)-dione derivatives, which form a new drug-like heterobicyclic scaffold. This process is confirmed through extensive NMR and MS analyses and X-ray crystallography (Tzvetkov, Euler, & Müller, 2012).

Antiviral Activity Studies

  • In the field of medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their antiviral activity. For instance, imidazo[1,2-a]-s-triazine nucleosides and their analogues have been synthesized and tested against various viruses, showing moderate activity in some cases (Kim et al., 1978).

Chemical Reactions and Properties

  • The compound participates in various chemical reactions, like the reaction of 1,3-dimethyl-3a,9a-diphenyl-3,3a,9,9a-tetrahydroimidazo-[4,5-e]-1,3-thiazolo[3,2-b]-1,2,4-triazine-2,7(1H,6H)-dione with isatins, forming new derivatives as confirmed by X-ray diffraction studies (Vasilevskii et al., 2010).

Microwave-Assisted Synthesis

  • It's used in microwave-assisted syntheses, for example, in the synthesis of fused heterocycles incorporating trifluoromethyl moiety. This method has been applied to produce derivatives like pyrazolo[5,1-c]triazine and benzimidazo[5,1-c]1,2,4-triazine (Shaaban, 2008).

Application in CO2 Capture

  • Triazine-based benzimidazole-linked polymers, synthesized using compounds like 2,4,6-tris(4-formylphenyl)-1,3,5-triazine, have shown significant potential in CO2 capture due to their high surface areas and selectivity for CO2 over other gases (Sekizkardes et al., 2014).

Properties

IUPAC Name

8-phenyl-2-(2-phenylethyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c24-17-18(25)23(12-11-15-7-3-1-4-8-15)20-19-21(13-14-22(17)19)16-9-5-2-6-10-16/h1-10H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJKGCLILWOHMFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=O)C(=O)N(N=C2N1C3=CC=CC=C3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.